molecular formula C14H21NO2 B3153302 4-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 756474-44-9

4-[(2-Ethoxyphenoxy)methyl]piperidine

Cat. No.: B3153302
CAS No.: 756474-44-9
M. Wt: 235.32 g/mol
InChI Key: SJYKCLPHWGFPAS-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives Research

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a plethora of natural products and synthetic pharmaceuticals. nih.govmdpi.comnih.govebi.ac.uk Its derivatives are integral to more than twenty classes of drugs, demonstrating a broad spectrum of pharmacological activities, including but not limited to, central nervous system modulation, anticancer, antiviral, and cardiovascular effects. nih.govmdpi.comnih.gov The conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, a critical feature for precise molecular recognition at biological targets.

The general structure of 4-substituted piperidines, such as 4-[(2-Ethoxyphenoxy)methyl]piperidine, offers a valuable platform for medicinal chemists. The piperidine nitrogen can be readily functionalized to modulate physicochemical properties like basicity and lipophilicity, which in turn influence pharmacokinetic profiles. The substituent at the 4-position can be tailored to engage with specific binding pockets of target proteins.

Historical Perspective of this compound and Related Analogues in Drug Discovery

While direct and extensive historical research specifically on this compound is not widely documented in seminal, early literature, the scientific rationale for its investigation can be traced through the developmental history of its constituent chemical motifs and closely related analogues.

The phenoxymethylpiperidine scaffold is a well-established pharmacophore. A notable example is the investigation of 3-[(2-Ethoxyphenoxy)methyl]piperidine (B1352136) derivatives as potential antidepressant agents. nih.govacs.org Research on these isomers demonstrated biological activity comparable to the established antidepressant viloxazine, which itself contains a related (2-ethoxyphenoxy)methyl moiety, albeit attached to a morpholine (B109124) ring. nih.govbldpharm.com These studies highlighted the potential of the ethoxyphenoxy group to confer valuable pharmacological properties, particularly in the realm of monoamine reuptake inhibition. nih.govnih.gov

Furthermore, research into other 4-substituted piperidine analogues has provided a strong impetus for exploring compounds like this compound. For instance, derivatives of 4-hydroxypiperidine (B117109) and 4-benzyloxypiperidine have been developed as potent antagonists for the C-C chemokine receptor type 5 (CCR5) and the dopamine (B1211576) D4 receptor, respectively. nih.govnih.gov The structural similarity of the benzyloxy and ethoxyphenoxy groups suggests that the latter could also participate in meaningful interactions with such receptors.

The synthesis of related key pharmaceutical intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a precursor to highly active narcotic analgesics, underscores the industrial and medicinal importance of functionalized piperidines. researchgate.net

Overview of Potential Research Areas and Pharmacological Relevance

The chemical structure of this compound suggests several promising avenues for pharmacological investigation. The combination of the piperidine core and the ethoxyphenoxy substituent makes it a candidate for targeting receptors and enzymes where these individual motifs have shown activity.

Central Nervous System (CNS) Disorders: Given the antidepressant activity of its 3-substituted isomer, a primary area of interest for this compound is in the treatment of CNS disorders. The structural components are suggestive of potential interactions with monoamine transporters or receptors. nih.govnih.gov Research on related phenoxyalkylpiperidines has shown high affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions. uniba.itunict.it Specifically, σ1 receptor ligands have shown potential in models of amnesia and neuropathic pain. uniba.itunict.it The development of radioligands such as [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine for imaging sigma receptors further highlights the importance of this scaffold in CNS research. iaea.org

Dopamine Receptor Antagonism: Recent studies on 3- and 4-benzyloxypiperidine scaffolds have identified them as potent and selective dopamine D4 receptor antagonists. nih.govnih.gov The bioisosteric relationship between a benzyl (B1604629) and a phenoxy group suggests that this compound could exhibit similar antagonistic properties at dopamine receptors, with potential applications in conditions like Parkinson's disease and schizophrenia. nih.govmdpi.comnih.gov

CCR5 Antagonism and Antiviral Applications: The piperidine moiety is a core component of several CCR5 antagonists, which are used in the treatment of HIV infection. researchgate.net The discovery of novel 4-hydroxypiperidine derivatives as potent CCR5 antagonists suggests that the 4-substituted piperidine scaffold is well-suited for targeting this receptor. nih.gov The lipophilic ethoxyphenoxy group of this compound could potentially engage with hydrophobic pockets within the CCR5 receptor, making this an important area for future investigation.

The following table summarizes the potential research areas and the rationale based on related compounds:

Potential Research AreaRationale Based on AnaloguesKey Analogues/Related Compounds
Antidepressant Activity The 3-isomer shows antidepressant effects. The ethoxyphenoxy moiety is present in the antidepressant viloxazine.3-[(2-Ethoxyphenoxy)methyl]piperidine, Viloxazine
Sigma Receptor Modulation Phenoxyalkylpiperidines exhibit high affinity for sigma receptors, with potential in neurological and psychiatric disorders.N-[(4-methoxyphenoxy)ethyl]piperidines, [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine
Dopamine D4 Receptor Antagonism Benzyloxypiperidine derivatives are potent D4 antagonists. The phenoxy group is a bioisostere of the benzyl group.3- and 4-benzyloxypiperidine derivatives
CCR5 Antagonism (Antiviral) 4-Substituted piperidines are a known class of CCR5 antagonists.4-hydroxypiperidine derivatives, Maraviroc

Properties

IUPAC Name

4-[(2-ethoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-5-3-4-6-14(13)17-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKCLPHWGFPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 4 2 Ethoxyphenoxy Methyl Piperidine and Its Analogues

Established Synthetic Pathways for the Core Scaffold

The formation of the 4-[(2-ethoxyphenoxy)methyl]piperidine core relies on established methods for piperidine (B6355638) synthesis, which can be broadly categorized into conventional heating methods and more contemporary microwave-assisted approaches.

Conventional synthesis of the this compound scaffold typically involves the construction of the piperidine ring followed by the introduction of the (2-ethoxyphenoxy)methyl side chain, or the coupling of a pre-functionalized piperidine with an appropriate phenoxy precursor.

One common strategy is the reduction of a corresponding pyridine (B92270) derivative. nih.gov This can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or Raney nickel under hydrogen pressure. nih.gov The starting pyridine can be synthesized with the necessary side chain already in place at the 4-position.

Another widely used approach is the creation of the piperidine ring through cyclization reactions. nih.govbeilstein-journals.org For instance, intramolecular cyclization of suitable acyclic precursors, such as amino-alkenes or amino-dihaloalkanes, can yield the piperidine ring. beilstein-journals.org

A key step in many syntheses is the Williamson ether synthesis, where a salt of 2-ethoxyphenol (B1204887) is reacted with a piperidine derivative containing a leaving group on the 4-methyl position, such as a tosylate or a halide. A related synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was achieved through a substitution reaction where a sulfonate group was displaced. researchgate.net

A representative conventional synthesis could involve the following steps:

Preparation of a functionalized piperidine: Starting from 4-piperidinemethanol (B45690), the hydroxyl group can be converted to a good leaving group, for example, by mesylation or tosylation. The piperidine nitrogen is often protected with a suitable group like tert-butyloxycarbonyl (Boc) to prevent side reactions.

Williamson Ether Synthesis: The protected 4-(mesyloxymethyl)piperidine or 4-(tosyloxymethyl)piperidine is then reacted with the sodium or potassium salt of 2-ethoxyphenol in a suitable solvent like DMF or THF to form the ether linkage.

Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen, typically under acidic conditions for a Boc group, to yield the target compound, this compound.

A similar approach has been documented for the synthesis of 4-(4-ethylphenoxy)piperidine, which involves the reaction of 4-(4-acetylphenoxy)piperidine with potassium hydroxide (B78521) and hydrazine (B178648) hydrate, followed by distillation. prepchem.com

Step Reaction Type Key Reagents Typical Conditions
1Protection & ActivationBoc-anhydride, Mesyl chloride, TriethylamineRoom temperature
2Williamson Ether Synthesis2-Ethoxyphenol, Sodium hydride, DMFElevated temperature
3DeprotectionTrifluoroacetic acid or HClRoom temperature

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. sphinxsai.com While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles can be applied to the conventional steps.

Microwave irradiation can significantly reduce the reaction times for both the Williamson ether synthesis and the deprotection steps. sphinxsai.comnih.gov For instance, the synthesis of various heterocyclic compounds, including piperazine (B1678402) and oxadiazole derivatives, has been successfully achieved using microwave assistance, often in solvent-free conditions or using high-boiling point solvents. researchgate.netresearchgate.net The use of piperidine as a base in microwave-assisted chalcone (B49325) synthesis highlights its stability under these conditions. nih.gov The synthesis of quinoline-fused 1,4-benzodiazepines has also been efficiently conducted using microwave-assisted protocols. nih.gov

Reaction Step Conventional Method Time Microwave-Assisted Time Potential Advantage
Ether SynthesisSeveral hours to overnightMinutesDrastic reduction in reaction time, potentially higher yield
Deprotection1-4 hours5-20 minutesFaster and cleaner reaction

Synthesis of Related Piperidine Derivatives Bearing Ethoxyphenoxy Moieties

The synthesis of analogues of this compound often involves similar synthetic strategies. For example, the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has been reported and involves comparable synthetic steps. nih.govacs.org The synthesis of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine, another related derivative, has also been described. chemscene.com These syntheses generally rely on the coupling of a piperidine moiety with a functionalized ethoxyphenol.

Methods for Chemical Modification and Analogue Generation

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to both the piperidine ring and the phenoxy ring. researchgate.net

The piperidine ring offers several positions for substitution to explore the chemical space.

N-Alkylation/N-Acylation: The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a variety of substituents. This is a standard method for producing diverse libraries of piperidine derivatives. acs.orgnih.gov

Substitution at C-2, C-3, and C-4: Introducing substituents at other positions on the piperidine ring can be achieved by starting with appropriately substituted piperidines or pyridines. For example, using a substituted 4-piperidinemethanol as a starting material would lead to analogues with substitution on the piperidine ring. The synthesis of 4,4-disubstituted piperidines has been explored for various applications. nih.gov The functionalization of the piperidine ring can lead to a wide array of derivatives, including spiropiperidines. researchgate.net

Modification Position Type of Modification Example Reagents
N1AlkylationAlkyl halides, Reductive amination with aldehydes/ketones
N1AcylationAcyl chlorides, Carboxylic acids with coupling agents
C2/C6SubstitutionStarting from substituted pyridines
C3/C5SubstitutionStarting from substituted pyridines

The phenoxy ring provides another avenue for structural diversification.

Substitution on the Aromatic Ring: Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups onto the phenoxy ring can significantly alter the electronic and steric properties of the molecule. This is typically achieved by starting with a correspondingly substituted 2-ethoxyphenol.

Variation of the Ether Linkage: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy) to probe the effect of chain length. The synthesis of a related compound with a 2-methoxy group has been reported. researchgate.net

Modification Site Type of Variation Synthetic Approach
Phenoxy RingHalogenation, Nitration, AlkylationUse of substituted 2-ethoxyphenol starting materials
Ethoxy GroupChain length variationUse of different 2-alkoxyphenols

Stereoselective Synthesis of Enantiomers and Diastereomers

The stereoselective synthesis of this compound (a chiral compound) has not been explicitly detailed in the scientific literature. However, established methodologies for the asymmetric synthesis of 4-substituted piperidines can be applied to produce its enantiomers. A plausible and efficient strategy involves a convergent synthesis, starting with the preparation of a chiral, non-racemic 4-substituted piperidine precursor, followed by coupling with the appropriate phenoxy moiety.

A key chiral precursor for this synthesis is N-protected 4-(hydroxymethyl)piperidine. The enantiomers of this precursor can be accessed through various asymmetric methods. One common approach is the enzymatic resolution of a racemic mixture of N-protected 4-(hydroxymethyl)piperidine. Another powerful strategy is the asymmetric reduction of a corresponding N-protected piperidine-4-carboxylate ester or ketone. For instance, the use of chiral reducing agents or catalysts can afford the desired enantiomer with high enantiomeric excess.

Once the enantiomerically pure N-protected 4-(hydroxymethyl)piperidine is obtained, it can be converted to a derivative with a good leaving group, such as a tosylate, to facilitate the subsequent etherification step. The synthesis of the key intermediate, N-Boc-4-(tosyloxymethyl)piperidine, is a well-established procedure. cymitquimica.comlookchem.com

The final step in the proposed stereoselective synthesis is a Williamson ether synthesis. chemicalbook.com This reaction involves the coupling of the chiral N-Boc-4-(tosyloxymethyl)piperidine with 2-ethoxyphenol in the presence of a base. This S_N2 reaction proceeds with inversion of configuration at the benzylic carbon if a chiral center were present there; however, in this case, the stereocenter is on the piperidine ring and is unaffected by this reaction. The use of an appropriate N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and can be readily removed under acidic conditions to yield the final product.

While the synthesis of the positional isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine, has been reported, the specific details regarding the stereoselective approach were not the focus of that study. acs.org However, the general synthetic principles described can be adapted for the 4-substituted analogue.

The synthesis of various chiral piperidine scaffolds is a topic of extensive research, with methods like catalytic asymmetric desymmetrization and enantioselective intramolecular aza-Michael reactions being developed to access a wide range of enantiomerically enriched piperidine derivatives. rsc.org These advanced strategies could also be potentially adapted for the synthesis of the target molecule.

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of newly synthesized compounds is fundamentally reliant on spectroscopic techniques. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and ethoxy protons.

Aromatic Protons: The four protons on the phenoxy ring will appear as a complex multiplet in the aromatic region, typically between δ 6.8 and 7.2 ppm.

Piperidine Protons: The protons on the piperidine ring will exhibit characteristic shifts. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to resonate in the range of δ 2.5-3.2 ppm. The protons on C3, C4, and C5 will likely appear as multiplets in the δ 1.2-2.0 ppm region. The proton at C4, being attached to the substituent, will have a distinct chemical shift within this range. The N-H proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

Methylene (B1212753) Bridge Protons: The two protons of the -O-CH₂- group connecting the phenoxy and piperidine moieties are expected to appear as a doublet around δ 3.8-4.2 ppm.

Ethoxy Protons: The ethoxy group will show a quartet for the -O-CH₂- protons at approximately δ 4.0-4.1 ppm and a triplet for the -CH₃ protons around δ 1.3-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The carbons of the benzene (B151609) ring will resonate in the downfield region of δ 110-160 ppm. The carbon bearing the ethoxy group and the carbon attached to the ether oxygen will have distinct chemical shifts due to the electronic effects of the oxygen atoms.

Piperidine Carbons: The carbons of the piperidine ring are expected in the δ 25-50 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be around δ 45-50 ppm, while the other carbons (C3, C4, C5) will be further upfield.

Methylene Bridge Carbon: The carbon of the -O-CH₂- linker is anticipated to be in the δ 65-75 ppm region.

Ethoxy Carbons: The -O-CH₂- carbon of the ethoxy group will likely appear around δ 63-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14-16 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2 (m)110 - 125
Aromatic C-O-145 - 150
Aromatic C-OEt-155 - 160
Piperidine CH₂ (C2, C6)2.5 - 3.2 (m)45 - 50
Piperidine CH₂ (C3, C5)1.2 - 1.9 (m)28 - 35
Piperidine CH (C4)1.7 - 2.0 (m)35 - 40
Piperidine NH1.5 - 2.5 (br s)-
-O-CH₂- (bridge)3.8 - 4.2 (d)70 - 75
-O-CH₂- (ethoxy)4.0 - 4.1 (q)63 - 65
-CH₃ (ethoxy)1.3 - 1.5 (t)14 - 16
m = multiplet, d = doublet, q = quartet, t = triplet, br s = broad singlet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show key absorption bands corresponding to the N-H, C-H, C-O, and C-N bonds.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring, methylene bridge, and ethoxy group will be observed as strong absorptions in the 2850-3000 cm⁻¹ region.

C-O Stretch: The most characteristic feature for an ether is the C-O stretching vibration. Aryl alkyl ethers typically show a strong, characteristic absorption band for the asymmetric C-O-C stretch in the range of 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. spectroscopyonline.com

C-N Stretch: The C-N stretching vibration of the piperidine ring is expected to appear as a medium to weak absorption in the 1020-1250 cm⁻¹ region.

Aromatic C=C Bending: Aromatic ring C=C bending vibrations will give rise to several sharp absorptions in the 1450-1600 cm⁻¹ range.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Piperidine N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CBend1450 - 1600
Aryl Ether C-OAsymmetric Stretch1200 - 1275
Alkyl Ether C-OSymmetric Stretch1020 - 1075
Piperidine C-NStretch1020 - 1250

Structure Activity Relationship Sar Investigations of 4 2 Ethoxyphenoxy Methyl Piperidine Analogues

Impact of Piperidine (B6355638) Nitrogen Substitution on Biological Activity

The nitrogen atom of the piperidine ring is a critical site for modification, with the nature of the substituent profoundly influencing receptor affinity and selectivity. Studies on various 4-(phenoxymethyl)piperidine (B1622545) series have demonstrated that the N-substituent can dictate the pharmacological profile of the molecule.

In a series of halogenated 4-(phenoxymethyl)piperidines developed as potential ligands for sigma (σ) receptors, the N-substituent was found to be a key determinant of affinity for both σ-1 and σ-2 receptor subtypes. nih.gov A range of substituents including fluoroalkyl, hydroxyalkyl, iodopropenyl, and various substituted benzyl (B1604629) groups were evaluated. nih.gov For instance, N-substitution with a trans-iodopropenyl group in 4-[(4-cyanophenoxy)methyl]piperidine resulted in a compound with high affinity for the σ-1 receptor. nih.gov This highlights the importance of the size, lipophilicity, and electronic properties of the N-substituent in optimizing interactions with the receptor binding pocket.

Further research on non-imidazole histamine (B1213489) H3 receptor antagonists based on a 1-(4-(phenoxymethyl)benzyl)piperidine scaffold also underscores the significance of the piperidine nitrogen substitution. nih.gov In this series, the N-benzyl group itself is part of a larger pharmacophore, and modifications to this group would be expected to significantly alter receptor affinity.

The table below summarizes the effect of various N-substituents on the binding affinity of 4-(phenoxymethyl)piperidine analogues for sigma receptors.

N-SubstituentPhenoxy Moietyσ-1 Ki (nM)σ-2 Ki (nM)
Benzyl4-Iodophenoxy3.54.2
4-Fluorobenzyl4-Iodophenoxy2.15.3
2-Phenoxyethyl4-Iodophenoxy1.110.3
trans-Iodopropenyl4-Cyanophenoxy0.383.9

Data sourced from Waterhouse et al., 1997. nih.gov

Role of Ethoxyphenoxy Moiety Modifications in Receptor Binding and Target Affinity

Modification of the ethoxyphenoxy moiety, including the position and nature of the alkoxy group and other substituents on the phenyl ring, is a crucial strategy for fine-tuning receptor binding and target affinity. While specific data on the 2-ethoxy group of the title compound is limited in comparative studies, research on related 4-(phenoxymethyl)piperidines provides valuable insights into the effects of phenoxy ring substitutions.

In the context of σ receptor ligands, various substituents on the phenoxy ring have been explored, including iodo, bromo, nitro, and cyano groups at the 4-position, as well as 3-bromo and pentafluoro substitutions. nih.gov These modifications led to a wide range of affinities, with dissociation constants (Ki) for σ-1 receptors spanning from 0.38 to 24.3 nM and for σ-2 receptors from 3.9 to 361 nM. nih.gov A 4-cyano substituent on the phenoxy ring, for example, was found in a compound with one of the highest affinities for the σ-1 receptor. nih.gov

For dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, the substitution pattern on the phenoxy ring was critical for potency. nih.govnih.gov Analogues with 3,4-difluorophenoxy and 4-fluoro-3-methylphenoxy groups displayed high binding affinities. nih.govnih.gov Interestingly, replacing the phenoxy group with heterocyclic ethers generally resulted in a significant loss of binding affinity, indicating a preference for a substituted phenyl ring in this series. nih.gov

The following table illustrates the impact of phenoxy ring modifications on the binding affinity for the dopamine D4 receptor.

Piperidine ScaffoldPhenoxy SubstitutionD4 Ki (nM)
4,4-difluoro-3-(phenoxymethyl)piperidine4-Fluoro140-320
4,4-difluoro-3-(phenoxymethyl)piperidine3,4-Difluoro5.5
4,4-difluoro-3-(phenoxymethyl)piperidine3-Methyl13
4,4-difluoro-3-(phenoxymethyl)piperidine4-Chloro53
4,4-difluoro-3-(phenoxymethyl)piperidineUnsubstituted27

Data sourced from Glennon et al., 2020. nih.govnih.gov

Stereochemical Influences on Pharmacological Profile and Potency

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For 4-substituted piperidine derivatives, the stereochemical orientation of the substituent at the 4-position can significantly impact the pharmacological profile and potency. While specific stereochemical studies on 4-[(2-Ethoxyphenoxy)methyl]piperidine were not found, general principles from related structures can be applied.

In many classes of piperidine-containing drugs, enantiomers exhibit different binding affinities and functional activities. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed stronger analgesic activity than their R-(-) counterparts, with the latter sometimes exhibiting antagonist activity. nih.gov This highlights that the spatial arrangement of the pharmacophoric elements is critical for productive receptor engagement.

Analysis of Substitution Patterns on the Piperidine and Phenoxy Rings

A comprehensive SAR analysis requires considering the interplay of substitution patterns on both the piperidine and phenoxy rings.

Piperidine Ring Substitution: Substituents on the piperidine ring, other than at the nitrogen, can modulate activity. For example, in the development of dopamine D4 antagonists, the introduction of gem-difluoro groups at the 4-position of the piperidine ring was a key design element. nih.govnih.gov These fluorine atoms can alter the pKa of the piperidine nitrogen and influence binding affinity. nih.gov In a study on inhibitors of Mycobacterium tuberculosis, the introduction of various substituents on the piperidine ring was explored to improve potency and drug-like properties. nih.govnih.gov

Phenoxy Ring Substitution: As discussed in section 3.2, the substitution pattern on the phenoxy ring is a major determinant of biological activity. In the case of σ receptor ligands, electron-withdrawing groups like cyano and nitro at the 4-position of the phenoxy ring were well-tolerated and, in some cases, led to high affinity. nih.gov For D4 receptor antagonists, a combination of fluoro and methyl groups on the phenoxy ring yielded potent compounds. nih.govnih.gov The position of the substituent is also crucial; for instance, in a series of histamine H3 antagonists, ortho-substituted analogues showed different activity profiles compared to meta and para isomers. nih.gov

The combination of optimal substituents on both rings is often necessary to achieve high potency and selectivity. The data suggests that a systematic exploration of the chemical space by varying substituents on both the piperidine and phenoxy rings is a valid strategy for the discovery of novel ligands.

SAR in Relation to Specific Pharmacological Targets

The SAR of 4-(phenoxymethyl)piperidine analogues is highly target-dependent. Modifications that enhance affinity for one receptor may diminish it for another.

Sigma (σ) Receptors: For σ receptors, the SAR of 4-(phenoxymethyl)piperidines indicates that a lipophilic N-substituent and an electron-withdrawing group on the phenoxy ring can be beneficial for high affinity. nih.gov The length and nature of the N-alkyl chain also play a role, with N-(2-phenoxyethyl) and N-(trans-iodopropenyl) groups showing high σ-1 affinity. nih.gov The selectivity for σ-1 versus σ-2 receptors can also be modulated through these substitutions. nih.gov

Dopamine D4 Receptors: In the case of dopamine D4 receptor antagonists, the SAR is distinct. Here, a 4,4-difluoro-substituted piperidine ring combined with specific phenoxy substitutions (e.g., 3,4-difluoro or 4-fluoro-3-methyl) leads to high potency and selectivity over other dopamine receptor subtypes. nih.govnih.gov The ether linkage between the piperidine and the phenoxy ring appears to be important, as replacing the phenoxy group with heterocyclic ethers was detrimental to activity. nih.gov

This target-dependent SAR underscores the importance of screening new analogues against a panel of receptors to determine their selectivity profile.

No Publicly Available Preclinical Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific pharmacological or biological evaluation data is publicly available for the chemical compound this compound.

This includes a lack of information regarding its effects on the monoamine neurotransmitter system, such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) reuptake. Consequently, details on its potential inhibitory activity on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are not documented in accessible preclinical studies.

Furthermore, there is no available research detailing in vitro studies of this compound in brain synaptosomal fractions or ex vivo receptor occupancy studies in animal models. Information regarding any potential enzyme inhibition properties of this compound is also absent from the public domain.

It is important to note that while research exists on structurally similar compounds, such as derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136), which have been investigated for their potential antidepressant properties and effects on biogenic amine reuptake, this information cannot be extrapolated to this compound without direct experimental evidence. The user's strict instructions to focus solely on the specified compound prevent the inclusion of data from related but distinct molecules.

Therefore, the requested article, with its detailed outline on the pharmacological and biological evaluation of this compound in preclinical models, cannot be generated at this time due to the absence of foundational scientific research on this specific chemical entity.

Pharmacological and Biological Evaluation of 4 2 Ethoxyphenoxy Methyl Piperidine in Preclinical Models

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No studies documenting the inhibitory activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found. While the broader class of phenoxyalkylpiperidines has been investigated for cholinesterase inhibition, specific data, such as IC₅₀ or Kᵢ values, for the 4-[(2-ethoxyphenoxy)methyl] derivative are absent from the scientific record.

Other Relevant Enzyme Targets (e.g., Signal Peptidase IB)

There is no available research on the effect of this compound on other enzyme targets, including bacterial enzymes like Signal Peptidase IB.

Receptor Binding Affinity and Selectivity Profiling

A thorough search for receptor binding profiles of this compound also returned no results. The affinity and selectivity of this compound for the specified serotonin (B10506), adrenergic, sigma, and purinergic receptors have not been publicly reported.

Preclinical Efficacy Studies in Animal Models (e.g., Reserpine (B192253) Interaction Test)

No publicly available scientific literature or data could be found regarding preclinical efficacy studies of this compound in animal models, including the reserpine interaction test. The reserpine interaction test is a classical screening method to identify compounds with potential antidepressant activity by observing their ability to antagonize reserpine-induced symptoms such as ptosis, hypothermia, and catalepsy in rodents. While derivatives of the structurally related compound 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been evaluated for antidepressant activity using this test, specific data for the this compound isomer is not available in the reviewed literature.

Investigation of Other Potential Biological Activities

Comprehensive searches of scientific databases and literature have yielded no specific studies on the potential biological activities of this compound. The following subsections detail the lack of available information for the specified activities.

Antimicrobial Activity

There is no available data from in vitro or in vivo studies evaluating the antimicrobial activity of this compound against various pathogens. While the piperidine (B6355638) nucleus is a common scaffold in the development of new antimicrobial agents, specific research on this particular compound has not been published.

Anticonvulsant Activity

No studies were found that investigated the anticonvulsant properties of this compound in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) or pentylenetetrazole (PTZ) induced seizure tests. Research on the anticonvulsant potential of other piperidine derivatives exists, but data for the title compound is absent from the scientific record.

Antiviral Activity

A review of the available literature indicates that the antiviral activity of this compound has not been evaluated. There are no published reports on its efficacy against any viral strains.

Anti-inflammatory Activity

There is a lack of published research on the anti-inflammatory properties of this compound. Preclinical studies using models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-stimulated cytokine release, have not been reported for this compound.

Antimalarial Activity

No evidence could be found in the scientific literature to suggest that this compound has been investigated for its antimalarial activity. While other compounds containing a piperidine ring have been explored as potential antimalarial agents, this specific derivative has not been the subject of such studies.

Mechanism of Action and Molecular Interactions of 4 2 Ethoxyphenoxy Methyl Piperidine

Elucidation of Target Engagement and Binding Sites

Based on the structure-activity relationships of analogous compounds, 4-[(2-Ethoxyphenoxy)methyl]piperidine is likely to engage with several key neurological targets. Research on phenoxyalkylpiperidines has demonstrated high affinity for sigma-1 (σ1) receptors. nih.govclinmedkaz.org These receptors are intracellular chaperones that play a crucial role in cellular signaling and function. The substitution pattern on both the phenoxy and piperidine (B6355638) rings significantly influences binding affinity for σ1 and σ2 receptors.

Furthermore, studies on piperidine derivatives have revealed interactions with N-methyl-D-aspartate (NMDA) receptors. For instance, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a selective antagonist for the NR1/2B subunit of the NMDA receptor. prepchem.com This suggests that the phenoxymethylpiperidine scaffold can be accommodated within the binding pockets of this glutamate (B1630785) receptor subtype.

The affinity for serotonin (B10506) (5-HT) receptors is another probable characteristic. Various substituted piperidines are known to interact with different 5-HT receptor subtypes, and the specific arrangement of functional groups dictates the binding profile.

However, the most direct evidence for the target engagement of a closely related structure comes from a study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives. This research highlighted their ability to inhibit the reuptake of biogenic amines, suggesting an interaction with monoamine transporters. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of this compound with its targets could occur through either orthosteric or allosteric mechanisms. Orthosteric binding involves the ligand directly competing with the endogenous substrate at the primary binding site. In the context of monoamine transporters, this would involve the compound binding to the same site as serotonin or norepinephrine (B1679862).

Conversely, allosteric modulation involves binding to a topographically distinct site on the receptor or transporter, which then alters the affinity or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. While there is no direct evidence for allosteric modulation by this compound, this mechanism is a known feature of ligands for G protein-coupled receptors (GPCRs) and some transporters, which are potential targets for this compound class.

Impact on Neurotransmitter Homeostasis and Synaptic Function

The most significant predicted impact of this compound on synaptic function is its potential to modulate neurotransmitter homeostasis, primarily through the inhibition of monoamine reuptake. A pivotal study on its positional isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine, demonstrated its capacity to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin in pig brain synaptosomal fractions. nih.gov This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic signaling.

This mechanism is characteristic of several antidepressant medications. The in vivo antidepressant-like activity observed for the 3-substituted analog in the reserpine (B192253) interaction test in mice further supports this proposed mechanism. nih.gov It is therefore highly probable that this compound shares this ability to modulate neurotransmitter levels, which would have profound effects on mood, cognition, and other neurological processes.

The potential interaction with sigma-1 and NMDA receptors would also contribute to its effects on synaptic function. Sigma-1 receptor activation can modulate calcium signaling and neuronal excitability, while NMDA receptor antagonism would dampen glutamatergic neurotransmission.

Analog Compound Biological Activity System Reference
3-[(2-Ethoxyphenoxy)methyl]piperidineInhibition of Norepinephrine ReuptakePig brain synaptosomes nih.gov
3-[(2-Ethoxyphenoxy)methyl]piperidineInhibition of Serotonin ReuptakePig brain synaptosomes nih.gov
3-[(2-Ethoxyphenoxy)methyl]piperidineAntidepressant-like activityMice (reserpine interaction test) nih.gov
N-(2-phenoxyethyl)-4-benzylpiperidineNMDA Receptor Antagonism (NR1/2B)Xenopus oocytes prepchem.com

Modulation of Ion Channels and Transport Systems

Beyond the direct interaction with neurotransmitter transporters, piperidine derivatives have been shown to modulate the function of various ion channels. For example, certain piperidine compounds can act as blockers of potassium channels. prepchem.com The modulation of ion channels can significantly alter neuronal excitability and firing patterns.

Computational and in Silico Approaches in the Research of 4 2 Ethoxyphenoxy Methyl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 4-[(2-Ethoxyphenoxy)methyl]piperidine, to the binding site of a target protein.

Detailed research findings from studies on analogous piperidine-containing molecules suggest that the structural features of this compound are conducive to interactions with various biological targets. For instance, the piperidine (B6355638) ring, when protonated, can form crucial salt bridge and cation-π interactions with acidic residues like aspartic acid and aromatic residues such as tyrosine and phenylalanine within a receptor's binding pocket. nih.gov The ether oxygen atom is a potential hydrogen bond acceptor, capable of interacting with donor groups like the hydroxyl group of tyrosine. nih.gov The aromatic ethoxyphenoxy moiety can engage in π–π stacking interactions with aromatic amino acid residues of the target protein. nih.gov

To illustrate the potential interactions, a hypothetical molecular docking study of this compound against a putative target, such as a G-protein coupled receptor or an enzyme, could be performed. The results of such a study would typically be presented in a table summarizing the binding energy and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Muscarinic M1 Receptor -8.5 ASP105, TYR106, PHE358 Salt Bridge, Cation-π, π–π Stacking
Histamine (B1213489) H3 Receptor -7.9 ASP114, TYR115, TRP402 Salt Bridge, Hydrogen Bond, π–π Stacking
Acetylcholinesterase -9.2 TRP84, PHE330, TYR334 π–π Stacking, Cation-π

Note: The data in this table is illustrative and based on typical interactions observed for similar piperidine derivatives. It does not represent actual experimental results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational changes of both the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. nih.govrsc.org

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. nih.gov The analysis of the simulation trajectory can reveal the flexibility of the ethoxy and methylpiperidine groups and how they adapt to the binding pocket. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the system. nih.govresearchgate.net

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound Bound to a Target

Parameter Average Value Interpretation
RMSD of Protein Backbone 1.5 Å The protein-ligand complex is stable over the simulation time.
RMSF of Ligand 0.8 Å The ligand exhibits low fluctuation, indicating a stable binding mode.
Radius of Gyration (Rg) 18.2 Å The overall compactness of the protein is maintained upon ligand binding.
Ligand-Protein Hydrogen Bonds 2-3 bonds Consistent hydrogen bonding contributes to the binding affinity.

Note: This table contains hypothetical data to illustrate the output of an MD simulation study.

Prediction of Activity Spectra for Substances (PASS)

PASS is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known drugs and their activities. For a novel compound like this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability value (Pa for "probable activity" and Pi for "probable inactivity").

While specific PASS results for this compound are not publicly available, the structural motifs present in the molecule, such as the piperidine ring and the phenoxy ether linkage, are found in numerous biologically active compounds. Therefore, a PASS prediction might suggest activities such as GPCR ligand, enzyme inhibitor, or ion channel blocker.

Protein Target Prediction using Computational Tools (e.g., SwissTargetPrediction)

Similar to PASS, web-based tools like SwissTargetPrediction can forecast the most probable protein targets of a small molecule based on the principle of similarity. swisstargetprediction.ch By inputting the structure of this compound, the tool compares it to a library of known active molecules and their targets, providing a ranked list of potential protein targets.

A hypothetical SwissTargetPrediction for this compound might reveal a high probability of interaction with aminergic G-protein coupled receptors, such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors, given the prevalence of the piperidine scaffold in ligands for these targets. It could also suggest targets like acetylcholinesterase or other enzymes where similar ether linkages are recognized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmolsoft.com By developing a robust QSAR model, the activity of new, untested compounds can be predicted. unc.eduyoutube.com

In the context of this compound, a QSAR study would typically involve a dataset of piperidine derivatives with experimentally determined activities against a specific target. nih.govnih.gov Various molecular descriptors, such as topological, electronic, and steric properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to build a predictive model. nih.gov

A hypothetical QSAR model for a series of piperidine ethers might look like:

pIC50 = 0.8 * LogP - 0.5 * PSA + 1.2 * (number of aromatic rings) + constant

This equation illustrates how the biological activity (pIC50) could be influenced by properties like lipophilicity (LogP), polar surface area (PSA), and the presence of aromatic rings. Such a model, once validated, could be used to predict the activity of this compound and guide the design of more potent analogs.

X-ray Crystallography and Structural Biology Insights

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic structure of a molecule, including how a ligand binds to its protein target. amanote.commdpi.commdpi.com If a crystal structure of this compound bound to a target protein were to be obtained, it would provide definitive evidence of the binding mode.

Such a structure would reveal the exact bond lengths, bond angles, and torsion angles of the ligand in its bound conformation. It would also show the specific interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the protein. This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its affinity and selectivity. Although no public X-ray crystal structure data is currently available for this compound in complex with a protein, this remains a crucial experimental goal for fully understanding its mechanism of action at an atomic level.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Aspartic Acid
Tyrosine

Advanced Research Methodologies and Techniques Employed

Radioligand Binding Assays (In Vitro Homogenate Binding, Autoradiography)

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. nih.gov For sigma receptor ligands like 4-[(2-Ethoxyphenoxy)methyl]piperidine, these assays are typically conducted using tissue homogenates rich in the receptor of interest. semanticscholar.org Guinea pig liver membranes are often used for their high density of sigma-1 receptors (S1R), while rat liver homogenates are suitable for studying sigma-2 receptors (S2R). semanticscholar.org

In these assays, a radiolabeled ligand with known high affinity for the receptor, such as ³H-pentazocine for S1R or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for S2R, is incubated with the tissue homogenate. unict.it The test compound, in this case, this compound, is added in increasing concentrations to compete with the radioligand for binding to the receptor. nih.gov The amount of radioactivity displaced by the test compound is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. iaea.org Non-specific binding is determined by adding a high concentration of an unlabeled ligand. nih.gov

Table 1: Representative Radioligand Binding Affinity of Piperidine (B6355638) Derivatives at Sigma Receptors This table presents data for representative piperidine-based sigma receptor ligands to illustrate typical binding affinities, as specific data for this compound is not publicly available.

Compound Target Receptor Radioligand Tissue Source Ki (nM)
Representative Piperidine 1 Sigma-1 ³H-Pentazocine Guinea Pig Liver 3.64
Representative Piperidine 2 Sigma-1 ³H-Pentazocine Guinea Pig Liver 0.54
Representative Piperidine 1 Sigma-2 [³H]-DTG Rat Liver >1000
Representative Piperidine 2 Sigma-2 [³H]-DTG Rat Liver 15.8

Autoradiography is a related technique that allows for the visualization of the distribution of receptors in tissue sections. While not providing the quantitative affinity data of homogenate binding, it offers spatial information about where a compound like this compound might be acting in a complex tissue like the brain.

Functional Assays for Receptor Activation or Inhibition (e.g., Calcium Influx Assays)

Determining whether a ligand acts as an agonist (activator) or antagonist (inhibitor) at its receptor is crucial. For sigma-1 receptors, this can be challenging due to the lack of a universally accepted direct functional assay. rsc.org However, several methods have been developed to infer functional activity.

One such method is the phenytoin (B1677684) binding assay. nih.gov Phenytoin is known to allosterically modulate the sigma-1 receptor, increasing the binding affinity of agonists but not antagonists. rsc.org By performing radioligand binding assays in the presence and absence of phenytoin, the ratio of the Ki values can indicate the functional nature of the test compound. An increase in affinity (lower Ki) in the presence of phenytoin suggests agonist activity. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) assays have also emerged as a powerful tool. nih.govresearchgate.net These assays can measure ligand-induced changes in the oligomerization state of the sigma-1 receptor. nih.govresearchgate.net For instance, some antagonists have been shown to enhance the formation of sigma-1 receptor homomers, a change that can be detected by an increase in the BRET signal. nih.govresearchgate.net

While direct calcium influx assays are more commonly associated with ion channels, the sigma-1 receptor is known to modulate intracellular calcium signaling. nih.gov Therefore, measuring changes in intracellular calcium levels in response to a ligand could provide an indirect measure of its functional activity.

Table 2: Illustrative Functional Assay Data for Sigma-1 Receptor Ligands This table illustrates the expected outcomes from functional assays for known sigma-1 receptor agonists and antagonists.

Compound Assay Type Principle Expected Outcome for Agonist Expected Outcome for Antagonist
(+)-Pentazocine Phenytoin Binding Allosteric modulation of affinity Ki ratio (w/o phenytoin / w phenytoin) > 1 -
Haloperidol Phenytoin Binding Allosteric modulation of affinity - Ki ratio (w/o phenytoin / w phenytoin) ≤ 1
(+)-Pentazocine BRET Assay Ligand-induced change in receptor multimerization No change or decrease in BRET signal -
Haloperidol BRET Assay Ligand-induced change in receptor multimerization - Increase in BRET signal

Neurotransmitter Uptake Assays

Given the structural similarities of some piperidine derivatives to known monoamine reuptake inhibitors, it is pertinent to investigate whether this compound affects neurotransmitter transporters. nih.govwikipedia.org Neurotransmitter uptake assays are used to screen for such activity. moleculardevices.com

These assays typically use cells that are engineered to express a specific transporter, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). moleculardevices.com A fluorescent or radiolabeled substrate of the transporter is added to the cells, and the rate of its uptake is measured. moleculardevices.com The test compound is then added to determine if it inhibits this uptake. A reduction in the accumulation of the labeled substrate inside the cells indicates that the compound is an inhibitor of that transporter. moleculardevices.com This is a critical step in profiling the selectivity of a compound and identifying any potential off-target effects. nih.gov

Table 3: Representative Data from Neurotransmitter Uptake Assays for Piperidine Analogues This table shows representative inhibitory constants (Ki) for piperidine analogues at various neurotransmitter transporters, highlighting potential for polypharmacology.

Compound Dopamine Transporter (DAT) Ki (nM) Norepinephrine Transporter (NET) Ki (nM) Serotonin Transporter (SERT) Ki (nM)
Representative Piperidine Analogue A 15 5 1500
Representative Piperidine Analogue B 250 8 20

Affinity-Based Protein Profiling for Target Identification

To identify the full spectrum of molecular targets for a compound like this compound, affinity-based protein profiling can be employed. technologynetworks.com This is particularly important for understanding a compound's mechanism of action and potential off-target liabilities. A powerful technique in this area is proximity biotinylation, often using an enzyme like Apex2. frontiersin.org

In this approach, the sigma-1 receptor is tagged with the Apex2 enzyme. frontiersin.org When a ligand binds, the enzyme can be activated to biotinylate nearby proteins. These biotin-tagged proteins can then be isolated and identified using mass spectrometry-based proteomics. frontiersin.org This method allows for the identification of not only direct binding partners but also proteins that are part of the same complex, providing a snapshot of the protein neighborhood around the receptor when it is engaged by the ligand. frontiersin.org

Proteomics Studies for Cellular Pathway Analysis

To understand the broader impact of this compound on cellular function, proteomics studies are conducted. These studies analyze changes in the entire set of proteins (the proteome) within a cell or tissue in response to the compound.

By comparing the proteomes of cells treated with the compound to untreated cells, researchers can identify proteins that are upregulated or downregulated. nih.gov This can be achieved using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, or more advanced methods like shotgun proteomics. nih.gov

For instance, studies on sigma-1 receptor modulation have used proteomics to reveal changes in the expression of proteins involved in oxidative stress responses, such as peroxiredoxins, and endoplasmic reticulum (ER) chaperones like BiP. nih.gov This type of analysis can uncover the cellular pathways that are modulated by the compound, providing insights into its therapeutic potential and mechanism of action. mdpi.com

Future Research Directions and Therapeutic Potential of 4 2 Ethoxyphenoxy Methyl Piperidine Derivatives

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The development of next-generation analogues of 4-[(2-Ethoxyphenoxy)methyl]piperidine with enhanced selectivity is a cornerstone of future research. The core principle lies in modifying the chemical structure to optimize interactions with specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the rational design of new compounds. For instance, research on related piperidine (B6355638) derivatives has demonstrated that modifications to the piperidine ring, the linker, and the aromatic moiety can significantly influence selectivity. nih.govnih.govnih.gov

Key strategies for enhancing selectivity are expected to include:

Stereochemical Control: The synthesis of enantiomerically pure forms of this compound derivatives will be crucial, as different stereoisomers can exhibit distinct pharmacological profiles and selectivities. nih.gov

Substituent Modification: Introducing various substituents on the phenoxy and piperidine rings can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific receptors or enzymes.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved selectivity and pharmacokinetic properties.

An efficient synthesis of piperidine-based intermediates is fundamental to these efforts. Optimized synthetic routes, such as those developed for related piperidine carboxylates, can facilitate the generation of a diverse library of analogues for screening. yale.eduresearchgate.net The synthesis of related alkoxy-piperidine derivatives has been successfully carried out, providing a framework for the production of novel compounds for biological evaluation. nih.gov

Exploration of Novel Pharmacological Targets and Polypharmacology

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases. neuinfo.org The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). mdpi.comnih.gov

Future research will likely focus on exploring the activity of these derivatives against a range of novel pharmacological targets, including:

Sigma Receptors: Piperidine derivatives have shown high affinity for sigma-1 (σ1) receptors, which are implicated in various neurological disorders. nih.govuniba.it Investigating the σ1 receptor affinity of this compound analogues could open up new therapeutic avenues.

Histamine (B1213489) H3 Receptors: Dual-target ligands that act as histamine H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors have been designed from phenoxyalkylpiperidine scaffolds. mdpi.com This suggests a potential for developing similar MTDLs from the this compound core.

Cholinesterases: Given that some piperidine derivatives are potent acetylcholinesterase (AChE) inhibitors, exploring this activity in analogues of this compound could be a fruitful area of research for Alzheimer's disease. nih.govnih.gov

The development of MTDLs requires a careful balance of activities at different targets to achieve the desired therapeutic effect.

Application in Disease Models Beyond Initial Indications

While initial investigations into related structures like 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have focused on antidepressant activity, the therapeutic potential of the 4-substituted isomer and its derivatives is likely much broader. nih.gov Future research should explore the efficacy of these compounds in a variety of disease models beyond their initial indications.

Potential areas of investigation include:

Neurodegenerative Diseases: The potential for targeting sigma-1 receptors, cholinesterases, and other relevant pathways makes these compounds promising candidates for diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The neuroprotective effects of sigma-1 receptor agonists are of particular interest. uniba.it

Neuropathic Pain: The involvement of sigma-1 receptors in pain modulation suggests that selective ligands could be effective in treating neuropathic pain. nih.gov

Oncology: Certain sigma-1 receptor antagonists have demonstrated cytotoxic effects, indicating a potential role in cancer therapy. uniba.it

Inflammatory Disorders: The anti-inflammatory properties of some piperidine derivatives warrant investigation in models of inflammatory diseases. mdpi.com

Preclinical evaluation in relevant animal models will be essential to validate these new therapeutic applications.

Development of Advanced Computational Models for Prediction and Optimization

Advanced computational models play a critical role in modern drug discovery by accelerating the design and optimization of new drug candidates. For this compound derivatives, these models can provide valuable insights into their behavior at the molecular level.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can identify the key structural features that determine the biological activity of these compounds, guiding the design of more potent and selective analogues. nih.govresearchgate.net More advanced methods like 4D-QSAR can further refine these predictions. mdpi.com

Molecular Docking: Docking simulations can predict the binding modes of these derivatives within the active sites of their target proteins, providing a rational basis for structural modifications. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complexes, offering a deeper understanding of the binding interactions and the conformational changes involved. nih.gov

These computational tools, when used in conjunction with experimental data, can significantly streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

Collaborative Research and Data Integration

The complexity of modern drug discovery necessitates a collaborative approach, involving researchers from various disciplines and institutions. To maximize the potential of this compound derivatives, fostering collaborative research and ensuring robust data integration will be paramount.

Future efforts should focus on:

Establishing Research Consortia: Bringing together experts in medicinal chemistry, pharmacology, computational modeling, and clinical research can accelerate progress.

Data Sharing Platforms: The use of shared databases and platforms for depositing and accessing research data, such as experimental results and computational models, is crucial for avoiding duplication of effort and fostering innovation. yale.eduneuinfo.orgnumberanalytics.comoup.com Initiatives like the Allen Brain Atlas and the Human Connectome Project serve as excellent models for data sharing in neuroscience. numberanalytics.com

Standardized Data Formats: Adopting standardized formats for data reporting, such as Neurodata Without Borders (NWB) for neurophysiology data, will enhance data interoperability and reuse. numberanalytics.com

By embracing a collaborative and data-driven approach, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2-Ethoxyphenoxy)methyl]piperidine, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrolysis of precursor compounds. For example, hydrolysis of halo-substituted intermediates (e.g., bromo or chloro derivatives) under basic conditions in solvents like dimethylformamide (DMF) or ethers can yield the target compound. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Base strength : Strong bases (e.g., K₂CO₃) improve deprotonation efficiency in substitution reactions .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ethoxyphenoxy group via aromatic protons (δ 6.8–7.2 ppm) and the piperidine methylene group (δ 3.4–3.8 ppm). The ethoxy (–OCH₂CH₃) appears as a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 3.9 ppm (CH₂) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~265 g/mol) and fragmentation patterns indicative of the piperidine ring .
  • IR Spectroscopy : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and piperidine (N-H bend at ~1550 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives against specific therapeutic targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for piperidine scaffolds (e.g., G-protein-coupled receptors or ion channels). For example, structural analogs have shown binding to human renin, suggesting potential in hypertension research .
  • Assay Design : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify affinity (Kd). Pair with functional assays (e.g., cAMP modulation) to assess efficacy .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenoxy or piperidine moieties to optimize potency. For example, fluorination at the phenyl ring (as in ) may enhance metabolic stability .

Q. What strategies are recommended for resolving contradictory data in the pharmacological profiling of piperidine derivatives with ethoxyphenoxy substituents?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-based vs. cell-free assays) to confirm target engagement .
  • Stereochemical Analysis : Use chiral HPLC to isolate enantiomers, as biological activity may differ significantly between stereoisomers (e.g., trans vs. cis configurations in ) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects caused by metabolite interference .

Q. How does the electronic environment of the ethoxyphenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Donating Effects : The ethoxy group (–OCH₂CH₃) activates the aromatic ring via resonance, directing nucleophilic attack to the para position relative to the oxygen. This enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state in SN2 reactions at the methylene bridge, increasing reaction rates .

Q. What advanced purification methods are critical for isolating stereoisomers of this compound derivatives, and how can their configurations be confirmed?

  • Methodological Answer :

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) for baseline separation .
  • X-ray Crystallography : Determine absolute configuration by analyzing crystal structures of derivatives co-crystallized with heavy atoms (e.g., bromine-substituted analogs) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) to assign stereochemistry .

Safety and Handling Considerations

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethoxyphenoxy group .
  • Toxicity : While specific data are limited, structurally similar piperidine derivatives exhibit moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents). Always use PPE and fume hoods during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Ethoxyphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(2-Ethoxyphenoxy)methyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.